Cas no 1856328-98-7 (1-(Quinolin-4-yl)cyclopropane-1-carbonitrile)

1-(Quinolin-4-yl)cyclopropane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(quinolin-4-yl)cyclopropane-1-carbonitrile
- EN300-1831052
- 1856328-98-7
- 1-(Quinolin-4-yl)cyclopropane-1-carbonitrile
-
- インチ: 1S/C13H10N2/c14-9-13(6-7-13)11-5-8-15-12-4-2-1-3-10(11)12/h1-5,8H,6-7H2
- InChIKey: ZTCOCKDCKDVYPZ-UHFFFAOYSA-N
- ほほえんだ: N1C=CC(=C2C=CC=CC=12)C1(C#N)CC1
計算された属性
- せいみつぶんしりょう: 194.084398327g/mol
- どういたいしつりょう: 194.084398327g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
1-(Quinolin-4-yl)cyclopropane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1831052-5.0g |
1-(quinolin-4-yl)cyclopropane-1-carbonitrile |
1856328-98-7 | 5g |
$3313.0 | 2023-06-02 | ||
Enamine | EN300-1831052-2.5g |
1-(quinolin-4-yl)cyclopropane-1-carbonitrile |
1856328-98-7 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-1831052-0.5g |
1-(quinolin-4-yl)cyclopropane-1-carbonitrile |
1856328-98-7 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1831052-0.1g |
1-(quinolin-4-yl)cyclopropane-1-carbonitrile |
1856328-98-7 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-1831052-0.25g |
1-(quinolin-4-yl)cyclopropane-1-carbonitrile |
1856328-98-7 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-1831052-10.0g |
1-(quinolin-4-yl)cyclopropane-1-carbonitrile |
1856328-98-7 | 10g |
$4914.0 | 2023-06-02 | ||
Enamine | EN300-1831052-1g |
1-(quinolin-4-yl)cyclopropane-1-carbonitrile |
1856328-98-7 | 1g |
$986.0 | 2023-09-19 | ||
Enamine | EN300-1831052-1.0g |
1-(quinolin-4-yl)cyclopropane-1-carbonitrile |
1856328-98-7 | 1g |
$1142.0 | 2023-06-02 | ||
Enamine | EN300-1831052-0.05g |
1-(quinolin-4-yl)cyclopropane-1-carbonitrile |
1856328-98-7 | 0.05g |
$827.0 | 2023-09-19 | ||
Enamine | EN300-1831052-5g |
1-(quinolin-4-yl)cyclopropane-1-carbonitrile |
1856328-98-7 | 5g |
$2858.0 | 2023-09-19 |
1-(Quinolin-4-yl)cyclopropane-1-carbonitrile 関連文献
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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5. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
1-(Quinolin-4-yl)cyclopropane-1-carbonitrileに関する追加情報
1-(Quinolin-4-yl)cyclopropane-1-carbonitrile: A Promising Compound in Medicinal Chemistry
1-(Quinolin-4-yl)cyclopropane-1-carbonitrile (CAS No. 1856328-98-7) is a unique and intriguing compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its distinctive quinoline and cyclopropane moieties, exhibits a range of biological activities that make it a valuable candidate for various therapeutic applications.
The chemical structure of 1-(Quinolin-4-yl)cyclopropane-1-carbonitrile is composed of a quinoline ring fused to a cyclopropane ring, with a cyano group attached to the cyclopropane. The quinoline moiety is well-known for its broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The cyclopropane ring, on the other hand, adds structural rigidity and can influence the compound's pharmacokinetic properties.
Recent studies have highlighted the potential of 1-(Quinolin-4-yl)cyclopropane-1-carbonitrile in various therapeutic areas. One notable area of research is its antiproliferative activity against cancer cells. A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited the growth of several human cancer cell lines, including breast, lung, and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, making it a promising lead for the development of novel anticancer agents.
In addition to its anticancer properties, 1-(Quinolin-4-yl)cyclopropane-1-carbonitrile has also shown potential as an anti-inflammatory agent. Inflammation is a key factor in many diseases, including arthritis and neurodegenerative disorders. Research conducted at the University of California found that this compound significantly reduced inflammation in both in vitro and in vivo models. The anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The pharmacokinetic properties of 1-(Quinolin-4-yl)cyclopropane-1-carbonitrile have also been extensively studied. A study published in the European Journal of Pharmaceutical Sciences reported that this compound exhibits favorable oral bioavailability and good tissue distribution. These properties are crucial for ensuring that the drug reaches its target site in sufficient concentrations to exert its therapeutic effects.
The safety profile of 1-(Quinolin-4-yl)cyclopropane-1-carbonitrile is another important aspect that has been investigated. Preclinical studies have shown that this compound has low toxicity and does not cause significant adverse effects at therapeutic doses. This favorable safety profile makes it an attractive candidate for further clinical development.
In conclusion, 1-(Quinolin-4-yl)cyclopropane-1-carbonitrile (CAS No. 1856328-98-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure, combined with its antiproliferative, anti-inflammatory, and favorable pharmacokinetic properties, positions it as a valuable lead for drug discovery and development. Ongoing research continues to explore its full potential, with the aim of bringing new and effective treatments to patients in need.
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